molecular formula C11H16O2 B7867547 1-(2-Methoxy-5-methylphenyl)propan-2-ol

1-(2-Methoxy-5-methylphenyl)propan-2-ol

Cat. No.: B7867547
M. Wt: 180.24 g/mol
InChI Key: IIWRZPMDUUYMOD-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxy-5-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-methoxy-5-methylphenol with a suitable alkylating agent, such as propylene oxide, under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out in an organic solvent like acetone or ethanol. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification techniques like chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-5-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes, leading to the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-5-methylphenyl)propan-2-ol is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-Methoxy-5-methylphenyl)propan-2-ol, also known as a methoxy-substituted phenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16O\text{C}_{11}\text{H}_{16}\text{O}

This compound consists of a propan-2-ol backbone with a methoxy group and a methyl-substituted phenyl ring, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its structural features allow it to form hydrogen bonds and hydrophobic interactions with biological molecules, modulating enzyme activity.
  • Receptor Binding : Preliminary studies suggest that this compound can bind to neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways involved in neurological functions.

Neurotransmitter Systems

Research indicates that this compound may impact neurotransmitter systems, particularly those related to serotonin and dopamine. These interactions could have implications for the treatment of mood disorders and other neurological conditions.

Antioxidant Properties

In vitro studies have shown that compounds with similar structures exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal death and improvement in cognitive function markers compared to control groups.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is presented in Table 1:

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy and methyl groupsNeurotransmitter modulation
2-Amino-2-(2-methoxy-5-methylphenyl)propan-1-olAmino group presentAntioxidant and neuroprotective
1-(4-Methoxyphenyl)propan-2-oneDifferent phenyl substitutionAntimicrobial properties

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6,9,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWRZPMDUUYMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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